molecular formula C8H9NO3 B159888 Ethyl 4-hydroxynicotinate CAS No. 10177-34-1

Ethyl 4-hydroxynicotinate

Cat. No. B159888
CAS RN: 10177-34-1
M. Wt: 167.16 g/mol
InChI Key: ADNXCHQUIPXULO-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxynicotinate is a conformationally restricted analog of nicotinic acid . It has a planar conformation and a molecular weight of 167.16 . Its IUPAC name is ethyl 4-oxo-1,4-dihydro-3-pyridinecarboxylate .


Molecular Structure Analysis

Ethyl 4-hydroxynicotinate has a planar conformation . The molecular formula is C8H9NO3 .

Scientific Research Applications

Synthesis and Characterization

  • Ethyl 4-hydroxynicotinate, through a process of ethylation, has been used to synthesize N-ethylated and O-ethylated products, which lead to various nicotinic acids. These nicotinic acids have applications in the synthesis of chemotherapeutic agents (Kametani et al., 1977).

Biocatalysis and Pharmaceutical Intermediates

  • This compound plays a role in the enzymatic synthesis of isoniazid, a critical agent in tuberculosis treatment. A specific reaction in a non-aqueous medium using ethyl isonicotinate with hydrazine hydrate leads to isoniazid, showcasing its potential in biocatalytic processes (Yadav et al., 2005).
  • It's also a precursor in synthesizing ethyl (R)-4-chloro-3-hydroxybutyrate, a fine chemical intermediate used in various pharmacologically valuable products, including L-carnitine (Kluson et al., 2019).

Polymer and Material Science Applications

  • Ethyl 4-hydroxynicotinate derivatives have been used in synthesizing hyperbranched polyesters, which are of interest as recycled materials due to their ability to undergo hydrolysis or alcoholysis (Parzuchowski et al., 2009).

Chemical Synthesis and Catalysis

  • The compound has been involved in the stereoselective synthesis of optical isomers of ethyl 4-chloro-3-hydroxybutyrate, where it's used as a part of a catalytic process for creating optically pure products (Kluson et al., 2019).
  • It's also a key component in the synthesis of hydroxy lamine derivatives, where ethyl 2-aminooxymethyl-6-phenylnicotinate hydrochloride is synthesized through condensation and subsequent cyclization processes (Markova et al., 1970).

Safety And Hazards

Ethyl 4-hydroxynicotinate may cause skin, eye, and respiratory tract irritation . It may also cause sensitization in susceptible persons . Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured to avoid ingestion and inhalation .

properties

IUPAC Name

ethyl 4-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-12-8(11)6-5-9-4-3-7(6)10/h3-5H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNXCHQUIPXULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355785
Record name ethyl 4-hydroxynicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxynicotinate

CAS RN

57905-31-4
Record name ethyl 4-hydroxynicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
LG Stolyarova, RA Akhundov… - Pharmaceutical …, 1986 - Springer
… A solution of 1 g (0.0062 mole) of ethyl 4hydroxynicotinate in 12 ml of 25% NH40H was maintained at room temperature for 24 h, then neutralized with dilute HaSO4, and the …
Number of citations: 2 link.springer.com
T Kametani, K Kigasawa, M Hiiragi… - Journal of …, 1977 - Wiley Online Library
The thermal cyclization of the arninomethylenemalonates (8) gave the 4‐hydroxynicotinates (9), ethylation of which yieldedN‐ethylated (11) and O‐ethylated products (12). Hydrolysis of …
Number of citations: 4 onlinelibrary.wiley.com
KR HUFFMAN, FC SCHAEFER… - The Journal of Organic …, 1962 - ACS Publications
… Ethyl 4-hydroxynicotinate (Xlb). The general procedure for synthesis of hydroxypyrimidines described earlier, when applied to 3.20 g. of ethyl acetoacetate gave 1.05 g. …
Number of citations: 27 pubs.acs.org

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